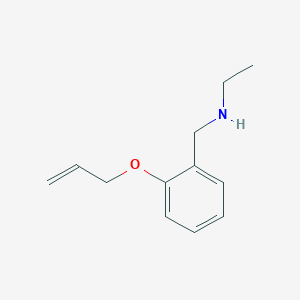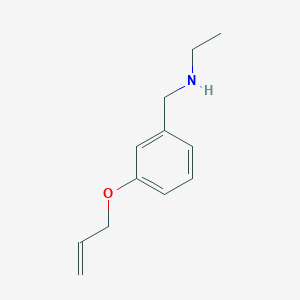![molecular formula C12H16BrN5OS B494763 N-[(5-bromo-2-methoxyphenyl)methyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanamine](/img/structure/B494763.png)
N-[(5-bromo-2-methoxyphenyl)methyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromo-2-methoxyphenyl)methyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanamine is an aromatic amine.
Scientific Research Applications
Detection and Quantification in Severe Intoxication Cases
A study by Poklis et al. (2014) presented a method using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for the detection and quantification of N-benzyl phenethylamine derivatives like 25B-NBOMe in serum and urine in cases of severe intoxication. This method is significant for clinical toxicology as it aids in the accurate identification of these compounds in intoxication incidents (Poklis et al., 2014).
Identifying Optimal Binding Conformation for Serotonin Receptor Agonists
Juncosa et al. (2013) conducted research focusing on the structure and binding conformation of potent N-benzylphenethylamine serotonin receptor agonist ligands. This study involved synthesizing a series of analogues based on the structure of potent agonists like 25B-NBOMe, contributing to a better understanding of their binding mechanisms and aiding in the development of selective serotonin receptor agonists (Juncosa et al., 2013).
Toxicokinetics and Analytical Toxicology of NBOMe Derivatives
Richter et al. (2019) explored the toxicokinetics and analytical toxicology of novel NBOMe derivatives. Their study included the identification of phase I and II metabolites, determination of enzymes involved in metabolic steps, and evaluation of toxicological detectability. This research is crucial in forensic and clinical toxicology for identifying NBOMe derivatives in cases of abuse and intoxication (Richter et al., 2019).
Metabolism Study in Rats
Kanamori et al. (2002) studied the in vivo metabolism of 2C-B (4-bromo-2,5-dimethoxyphenethylamine) in rats, which shares structural similarities with the N-benzyl phenethylamine derivatives. Their findings suggest multiple metabolic pathways and are significant in understanding the metabolism and potential toxicological impacts of related compounds (Kanamori et al., 2002).
properties
Product Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanamine |
|---|---|
Molecular Formula |
C12H16BrN5OS |
Molecular Weight |
358.26g/mol |
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C12H16BrN5OS/c1-18-12(15-16-17-18)20-6-5-14-8-9-7-10(13)3-4-11(9)19-2/h3-4,7,14H,5-6,8H2,1-2H3 |
InChI Key |
MWVFSBOSJAKLQG-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=C(C=CC(=C2)Br)OC |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=C(C=CC(=C2)Br)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[(1,3-Benzodioxol-5-ylmethyl)amino]ethoxy}ethanol](/img/structure/B494680.png)

![N-({2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-1H-1,2,4-triazol-3-amine](/img/structure/B494683.png)
![N-[(5-methylthiophen-2-yl)methyl]butan-2-amine](/img/structure/B494684.png)
![1-[({2-[(4-Fluorobenzyl)oxy]-1-naphthyl}methyl)amino]-2-propanol](/img/structure/B494685.png)
![N-isobutyl-N-[(5-methyl-2-thienyl)methyl]amine](/img/structure/B494686.png)


![2-[(3,5-Dichloro-2-methoxybenzyl)amino]ethanol](/img/structure/B494691.png)
![({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)methylamine](/img/structure/B494692.png)
![1-[({2-[(2-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]propan-2-ol](/img/structure/B494696.png)
![1-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)propan-2-ol](/img/structure/B494697.png)
![1-{3-[(2-chlorobenzyl)oxy]phenyl}-N-methylmethanamine](/img/structure/B494699.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B494700.png)